molecular formula C14H12FNO5S B2975261 2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 881486-59-5

2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2975261
CAS No.: 881486-59-5
M. Wt: 325.31
InChI Key: NNRZKKDDKQOTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C14H11FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxyphenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfamoyl group.

    Fluorination: Introduction of the fluorine atom.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfonic acids.

    Reduction: Reduction of the sulfamoyl group to an amine.

    Substitution: Halogen exchange reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-[(4-methylphenyl)sulfamoyl]benzoic Acid
  • 2-fluoro-5-[(4-chlorophenyl)sulfamoyl]benzoic Acid
  • 2-fluoro-5-[(4-nitrophenyl)sulfamoyl]benzoic Acid

Uniqueness

2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZKKDDKQOTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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